molecular formula C16H24N2O2Si B2709875 5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1315466-96-6

5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2709875
CAS No.: 1315466-96-6
M. Wt: 304.465
InChI Key: RPZAGPYYXNOISE-UHFFFAOYSA-N
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Description

5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (CAS 1315466-96-6) is a high-purity chemical intermediate designed for advanced medicinal chemistry and oncology research. This SEM-protected 7-azaindole derivative features a reactive ethenyl group and a methoxy substituent, making it a versatile building block in the synthesis of novel therapeutic agents. Its primary research value lies in the development of pyrrolo[2,3-b]pyridine-based compounds, a scaffold of significant interest in the design of protein kinase inhibitors . This core structure is a key bioisostere for indoles and pyrrolopyrimidines, which are found in several FDA-approved kinase inhibitors, enabling crucial structure-activity relationship (SAR) studies . The trimethylsilylethoxymethyl (SEM) protecting group is essential for directing cross-coupling reactions and manipulating the pyrrole nitrogen during multi-step synthetic sequences, particularly in chemoselective Suzuki-Miyaura and Buchwald-Hartwig amination reactions . Researchers utilize this intermediate to create targeted molecules for investigating diseases involving dysregulated kinase activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5-ethenyl-4-methoxypyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2Si/c1-6-13-11-17-16-14(15(13)19-2)7-8-18(16)12-20-9-10-21(3,4)5/h6-8,11H,1,9-10,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZAGPYYXNOISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CN(C2=NC=C1C=C)COCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the methoxy, trimethylsilyl, and vinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate the scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with substitutions at the 4- and 5-positions, as well as variations in protecting groups:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine 4-OCH₃, 5-CH₂=CH, SEM-protected N1 C₁₆H₂₅N₂O₂Si 329.47 g/mol Potential intermediate for kinase inhibitors; SEM enhances solubility and stability .
5-Bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-Br, SEM-protected N1 C₁₃H₁₈BrClN₂OSi 386.72 g/mol Used in HPK1 inhibitor synthesis; bromine enables cross-coupling reactions .
5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine 4-C≡C-Si(CH₃)₃, 5-CF₃ C₁₃H₁₃F₃N₂Si 282.34 g/mol Electron-deficient core for fluorinated drug candidates; ethynyl group aids in click chemistry .
3,4-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine 3-Br, 4-Br, SEM-protected N1 C₁₃H₁₈Br₂N₂OSi 406.21 g/mol High reactivity for Suzuki-Miyaura couplings; dibromo substitution aids regioselective modifications .

Electronic and Reactivity Differences

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound donates electrons via resonance, increasing nucleophilicity at adjacent positions. In contrast, analogs with 4-CF₃ or 4-Cl substituents exhibit reduced electron density, favoring electrophilic substitutions or cross-coupling reactions .
  • SEM Protection : The SEM group in all analogs improves solubility in organic solvents and prevents undesired side reactions at the pyrrolopyridine nitrogen. Its stability under basic/acidic conditions is critical for multi-step syntheses .
  • Functional Group Utility : The ethenyl group in the target compound may undergo cycloaddition or oxidation, while bromo/chloro substituents in analogs enable cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for biaryl scaffold construction .

Research Findings and Trends

  • Kinase Inhibitor Development : SEM-protected pyrrolopyridines are prioritized in medicinal chemistry for their balanced solubility and reactivity. Bromo/chloro derivatives are frequently used in fragment-based drug discovery .
  • Emerging Modifications : Recent studies focus on introducing boronate esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine) for Suzuki-Miyaura reactions, expanding access to aryl/heteroaryl derivatives .

Biological Activity

5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1315466-96-6) is a synthetic compound belonging to the pyrrolopyridine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O2SiC_{16}H_{24}N_{2}O_{2}Si with a molecular weight of 304.45 g/mol. Its structure includes a pyrrolopyridine core, which is known for diverse biological activities, including antiviral and anticancer properties.

Anticancer Potential

Pyrrolopyridines are also being investigated for their anticancer properties. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • Antiviral Efficacy : A comparative study on pyrrolopyridine derivatives found that modifications at the 4-position significantly impacted antiviral activity against HIV. The compound's structural features may enhance binding affinity to viral proteins.
    CompoundIC50 (µM)Target Virus
    Compound A0.02HIV
    Compound B0.35HCV
    5-Ethenyl...TBDTBD
  • Analgesic Properties : Another study investigated related pyrrolopyridine derivatives for analgesic activity using the "writhing test." The results suggested that certain modifications could lead to enhanced pain relief comparable to standard analgesics like aspirin and morphine.
    CompoundDose (mg/kg)Writhing Inhibition (%)
    Control051.5 ± 11.2
    Compound X37.5157.1 **
    Compound Y50140.8 ***

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
  • Modulation of Signaling Pathways : The compound may affect pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Q & A

Basic: What synthetic strategies are optimal for preparing 5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine and its intermediates?

Answer:
Key synthetic routes include:

  • Chloromethylation using methoxymethyl chloride (MOMCl) and ZnCl₂ under anhydrous conditions to introduce the trimethylsilylethoxymethyl (SEM) protecting group, which stabilizes the pyrrolo[2,3-b]pyridine core during functionalization .
  • Continuous flow synthesis for controlled temperature and pressure, enhancing yield and reducing side reactions .
  • Functionalization via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce ethenyl and methoxy groups .
    Characterization: Use ¹H/¹³C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation .

Advanced: How do electronic and steric effects influence regioselectivity in C-H activation reactions of pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • Electronic directing groups (e.g., nitro or nitrile) guide palladium-catalyzed C-H arylation to specific positions. For example, nitrile groups direct arylation to the pyridine ring (C4), while nitro groups activate the pyrrole ring (C2) .
  • Steric hindrance from bulky substituents (e.g., SEM group) can suppress reactivity at adjacent positions. Computational studies (DFT) predict regioselectivity by analyzing frontier molecular orbitals .
  • Dual activation : Simultaneous arylation at C2 and C4 is observed in derivatives with electron-withdrawing groups, requiring careful optimization of catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and ligand choice (e.g., PPh₃) .

Advanced: What structural modifications enhance the bioactivity of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?

Answer:

  • Substitution at C3/C5 : Bromo or iodo groups at C3 improve fibroblast growth factor receptor (FGFR) inhibition (IC₅₀ < 100 nM) by forming halogen bonds with kinase active sites .
  • Methoxy groups at C4 increase metabolic stability but may reduce cell permeability; balancing hydrophilicity with logP values (2.5–3.5) is critical .
  • SEM-protected N1 : Enhances solubility and prevents metabolic degradation in vivo. Replace SEM with biodegradable groups (e.g., acetyl) for prodrug strategies .
    Methodology : Use structure-activity relationship (SAR) studies with kinase inhibition assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to validate binding modes .

Basic: What analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, ethenyl protons at δ 5.5–6.2 ppm) .
  • X-ray crystallography : Resolves stereochemistry and π-stacking interactions in solid-state structures (e.g., C9 in ) .
  • HPLC-MS : Quantifies purity and detects trace impurities (<0.1% by area normalization) using C18 columns and acetonitrile/water gradients .

Advanced: How can contradictory bioactivity data across pyrrolo[2,3-b]pyridine derivatives be resolved?

Answer:

  • Data normalization : Account for assay variability (e.g., cell line differences in IC₅₀ values) by standardizing protocols (e.g., ATP concentration in kinase assays) .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites that may deactivate compounds (e.g., oxidative demethylation of methoxy groups) .
  • Statistical modeling : Apply multivariate analysis (e.g., PCA or PLS) to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Advanced: What strategies mitigate toxicity in pyrrolo[2,3-b]pyridine-based therapeutics?

Answer:

  • Selective targeting : Design prodrugs activated by tumor-specific enzymes (e.g., MMP-2-cleavable linkers) to reduce off-target effects .
  • Cytotoxicity screening : Use panels of normal (e.g., HEK293) and cancer (e.g., HeLa) cell lines to calculate selectivity indices (SI > 10) .
  • Toxicophore elimination : Replace reactive groups (e.g., iodo substituents) with bioisosteres (e.g., trifluoromethyl) while maintaining potency .

Basic: How can researchers validate the antibacterial activity of pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Mechanistic studies : Use fluorescence-based assays (e.g., SYTOX Green) to confirm membrane disruption or DNA gyrase inhibition .
  • Resistance profiling : Serial passage experiments identify mutations conferring resistance (e.g., gyrA mutations in quinolone-resistant strains) .

Advanced: What computational tools predict the reactivity of pyrrolo[2,3-b]pyridine in transition-metal-catalyzed reactions?

Answer:

  • DFT calculations : Simulate reaction pathways (e.g., C-H activation energy barriers) using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Ligand screening : Virtual libraries (e.g., Enamine) screened via Glide SP docking to identify ligands improving catalytic turnover .
  • Kinetic isotope effects (KIE) : Measure KIE (e.g., kH/kD > 2) to confirm C-H cleavage as the rate-limiting step .

Basic: What are the stability considerations for pyrrolo[2,3-b]pyridine derivatives under storage and experimental conditions?

Answer:

  • Light sensitivity : Store derivatives in amber vials at -20°C to prevent photodegradation (e.g., SEM group cleavage under UV light) .
  • Hydrolytic stability : Avoid aqueous buffers at pH > 7, which hydrolyze the SEM group. Use anhydrous DMSO for stock solutions .
  • Thermal stability : DSC/TGA analysis confirms decomposition temperatures (>150°C) for safe handling .

Advanced: How can pyrrolo[2,3-b]pyridine derivatives be optimized for oral bioavailability?

Answer:

  • logP optimization : Aim for logP 2–3 via substituent modification (e.g., replacing methyl with hydroxyl groups) to balance permeability and solubility .
  • Caco-2 assays : Measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s) to predict intestinal absorption .
  • Prodrug design : Mask polar groups (e.g., carboxylic acids) as esters to enhance absorption, followed by enzymatic hydrolysis in vivo .

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